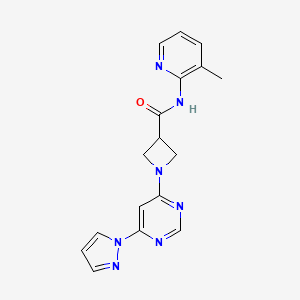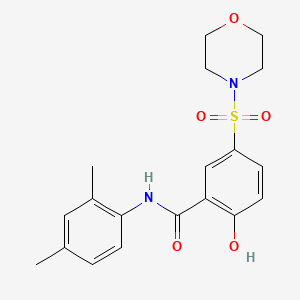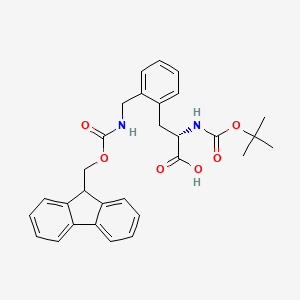![molecular formula C16H15N3O B2704037 N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide CAS No. 1355680-50-0](/img/structure/B2704037.png)
N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide, also known as JNJ-31020028, is a novel small molecule inhibitor that has been developed for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been found to be effective in reducing the levels of amyloid-beta (Aβ) and tau proteins in the brain, which are the hallmarks of Alzheimer's disease.
Mécanisme D'action
N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), which is a key enzyme involved in the regulation of various cellular processes such as glycogen metabolism, gene expression, and cell proliferation. GSK-3β has also been implicated in the pathogenesis of various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. By inhibiting GSK-3β, N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide reduces the levels of Aβ and tau proteins in the brain, which are the hallmarks of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide has been found to have several biochemical and physiological effects. In preclinical studies, N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide has been found to reduce the levels of Aβ and tau proteins in the brain, which are the hallmarks of Alzheimer's disease. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease. In addition, N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide has been found to improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide has several advantages for lab experiments. This compound is a potent and selective inhibitor of GSK-3β, which makes it an ideal tool for studying the role of GSK-3β in various cellular processes. In addition, N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide has been extensively studied in preclinical models, which provides a wealth of data for researchers to draw upon. However, one limitation of N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide is that it has not been extensively studied in clinical trials, which limits our understanding of its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide. One potential direction is to study the safety and efficacy of this compound in clinical trials for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Another potential direction is to study the role of GSK-3β in other diseases and cellular processes. Finally, future studies could focus on developing more potent and selective inhibitors of GSK-3β that could be used for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 2-methylbenzyl cyanide in the presence of a base and a coupling agent. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide. The purity of the compound is achieved through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide has been extensively studied for its therapeutic potential in various neurodegenerative diseases. In preclinical studies, N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide has been found to reduce the levels of Aβ and tau proteins in the brain, which are the hallmarks of Alzheimer's disease. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease. In addition, N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide has been studied for its potential in treating Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
N-[cyano-(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-6-3-4-8-13(11)15(10-17)19-16(20)14-9-5-7-12(2)18-14/h3-9,15H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPABORRACNRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC(C#N)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B2703955.png)
![2-Phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2703957.png)


![[2-Amino-2-(4-chlorophenyl)ethyl]dimethylamine](/img/structure/B2703960.png)
![3-[(3-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2703962.png)


![(Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2703970.png)
![3-(2-Chlorobenzyl)-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2703973.png)

![2-morpholino-N-(4-(trifluoromethyl)phenyl)-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2703975.png)
